molecular formula C26H43N3O2 B1167430 BaseLine CAS No. 121448-41-7

BaseLine

Cat. No.: B1167430
CAS No.: 121448-41-7
Attention: For research use only. Not for human or veterinary use.
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Description

The BaseLine research compound is provided as a high-purity standard for scientific investigation. It is designed for use in controlled laboratory settings to establish experimental baselines, calibrate analytical equipment, and serve as a critical reference material in method development and validation. Its primary research value lies in its consistent and well-characterized properties, which provide a reliable benchmark against which experimental variables can be accurately measured and compared. By offering a stable point of reference, this compound helps ensure the reproducibility and integrity of research data across various fields, including analytical chemistry, biochemistry, and pharmacology. Researchers can utilize this compound to normalize results, control for environmental variables, and verify the performance of assay systems. Understanding the behavior and interactions of such reference compounds is a fundamental step in systems biology and drug discovery, where establishing a known this compound is crucial for interpreting the mechanism of action of novel substances . This product is intended for use by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household applications. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

CAS No.

121448-41-7

Molecular Formula

C26H43N3O2

Synonyms

BaseLine

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Halogen positioning (e.g., fluorine vs. chlorine) significantly alters bioactivity and metabolic stability .
  • Substituent-free analogs (e.g., Ethyl 2-(pyridin-3-yl)-2-oxoacetate) serve as minimal-complexity baselines for reactivity studies .

Analytical Performance Comparisons

Table 2: Chromatographic Resolution of BaseLine Compounds

Column Target Compounds Resolution Efficiency Application
Shim-pack GIS C18-P 16 U.S. EPA PAHs Full this compound separation Environmental pollutant analysis
Conventional C18 Columns PAHs with similar log P values Partial co-elution Limited to non-planar compounds

Key Findings :

  • The Shim-pack GIS C18-P achieves this compound separation of planar and non-planar compounds due to its stereoselective stationary phase, outperforming traditional C18 columns .

Mechanistic and Toxicological Comparisons

Table 3: Toxicity Profiles of this compound Compounds

Organism/Model This compound Compound log KOW Correlation (R²) Mechanism Insights
Vibrio fischeri Chlorinated PAHs 0.92 Narcosis-driven membrane disruption
Fish (e.g., Danio rerio) Same as above 0.89 Identical bio-uptake and CBR metrics

Key Findings :

  • This compound compounds exhibit conserved toxic mechanisms across species, evidenced by nearly identical regression slopes (e.g., 0.92 vs. 0.89) for log KOW vs. toxicity .
  • Validation studies using TG-GATEs data show 81.20% concordance in this compound compound toxicity, rising to 82.85% in external validation sets with overlapping clinical pathology metrics .

Preparation Methods

Solvent Extraction Techniques for Semi-Volatile Compounds

Semi-volatile organic compounds (SVOCs) require specialized extraction methods due to their intermediate vapor pressures. The Soxhlet extraction method remains a gold standard for isolating SVOCs from solid matrices. In this process, a sample is placed in a thimble and continuously washed with a refluxing solvent (e.g., dichloromethane or acetone/hexane mixtures) for 6–24 hours . The extracted components are concentrated in a distillation flask, yielding recoveries exceeding 85% for polycyclic aromatic hydrocarbons (PAHs) and sulfur-containing compounds .

Ultrasonic extraction offers a faster alternative, leveraging high-frequency sound waves to disrupt solid matrices and enhance solvent penetration. This method achieves comparable yields to Soxhlet extraction in 30–60 minutes but requires post-extraction filtration to remove particulate matter . For aqueous samples, solid-phase extraction (SPE) using C18-modified silica cartridges effectively concentrates SVOCs, with elution efficiencies exceeding 90% when using acetone/dichloromethane (1:1 v/v) .

Extraction Method Solvent System Extraction Time Typical Yield
SoxhletDichloromethane6–24 h85–95%
UltrasonicAcetone/Hexane0.5–1 h80–90%
Solid-PhaseC18 Silica1–2 h90–98%

Synthesis of Phototropone Derivatives via Lewis Acid Catalysis

Phototropone (1 ), a bicyclic enone, serves as a versatile precursor for functionalized derivatives. Its synthesis involves BF3·OEt2-catalyzed irradiation of precursor 5 in dichloromethane at 300 nm for 2 hours, yielding 64–75% isolated product . Critical parameters include solvent volatility (dichloromethane minimizes co-evaporation) and precursor concentration (25 mM optimal) .

Derivatization strategies include:

  • Conjugate Addition : Dimethylmalonate adds to the enone motif, yielding ketone 6 (82% yield) .

  • Corey–Chaykovsky Cyclopropanation : Reaction with dimethylsulfonium methylide forms cyclopropane-fused ketone 7 (74% yield) .

  • Vinyl Grignard Addition : Regioselective and diastereoselective addition to the enone produces tertiary alcohol 10 , though silica gel chromatography destabilizes the product, necessitating derivatization prior to purification .

Phototropone derivatives exhibit volatility, requiring storage under inert atmospheres at –20°C to prevent degradation .

MXene Synthesis via Selective Etching of MAX Phases

MXenes, two-dimensional transition metal carbides/nitrides, are synthesized by selectively etching aluminum from MAX phases (e.g., Ti3AlC2). The process involves:

  • Hydrofluoric Acid Etching : Immersing Ti3AlC2 in 48% HF for 18 hours at 35°C, followed by centrifugation and washing with deionized water .

  • Delamination : Intercalation with tetrabutylammonium hydroxide (TBAOH) and sonication yields single-layer Ti3C2Tx (Tx = –OH, –F surface groups) .

Recent advances include Lewis acidic molten salt etching (e.g., ZnCl2/NaCl at 500°C), which avoids hazardous HF and enables large-scale production . MXenes synthesized via this method exhibit enhanced electrochemical stability, with capacitance retention >95% after 10,000 cycles .

Acetanilide Preparation via Acetylation of Aniline

Acetanilide, a model compound for electrophilic substitution reactions, is synthesized by acetylating aniline with acetic anhydride in glacial acetic acid . Key steps include:

  • Reflux : Heating a mixture of aniline (5 mL), acetic anhydride (5 mL), and glacial acetic acid (5 mL) at 110°C for 15 minutes .

  • Crystallization : Pouring the reaction mixture into ice-cold water induces crystallization, yielding acetanilide with a melting point of 113–115°C .

Yield Optimization :

  • Excess acetic anhydride (1.5 equivalents) improves yield to 89% .

  • Adding pumice stones prevents bumping during reflux .

Parameter Optimal Value Impact on this compound
Buffer Concentration10 mMMinimizes refractive index shifts
Column Temperature30°CReduces viscosity fluctuations
Static Mixer UsePost-pumpHomogenizes mobile phase

Q & A

Basic Research Questions

Q. How do I establish a robust baseline for experimental comparisons in scientific studies?

  • Methodological Answer : Begin by defining clear operational criteria for your this compound, such as control group parameters or pre-intervention measurements. Use standardized data collection tools (e.g., validated questionnaires, calibrated instruments) to minimize variability . Ensure this compound data aligns with your hypothesis and includes relevant biological variables (e.g., age, sex, genetic background) to enhance reproducibility . Document all procedures in detail to enable replication .

Q. What role does this compound data play in hypothesis testing and research validity?

  • Methodological Answer : this compound data serves as a reference point to measure changes or effects in experimental groups. For example, in animal studies, this compound physiological measurements (e.g., weight, blood pressure) must be statistically compared post-intervention to assess significance. Use randomization and blinding during this compound data collection to reduce selection bias . If this compound imbalances exist, adjust analyses using covariates (e.g., ANCOVA) to maintain internal validity .

Q. What are common pitfalls in this compound data collection, and how can they be mitigated?

  • Methodological Answer : Common pitfalls include insufficient sample size, inconsistent measurement timing, and unaccounted confounding variables. Mitigate these by:

  • Conducting power analyses to determine adequate sample size .
  • Standardizing protocols across all participants/labs (e.g., fixed timepoints for measurements) .
  • Pre-registering this compound criteria and analysis plans to avoid post-hoc adjustments .

Advanced Research Questions

Q. How can conflicting this compound data across studies be reconciled in meta-analyses?

  • Methodological Answer : Perform systematic reviews to identify heterogeneity sources (e.g., differing measurement tools, population demographics). Use subgroup analyses or meta-regression to explore variability. For example, if this compound BMI varies significantly between nutrition studies, stratify results by this compound obesity categories . Transparently report discrepancies in methodologies to guide interpretation .

Q. What advanced statistical methods are suitable for analyzing this compound drift in longitudinal studies?

  • Methodological Answer : Mixed-effects models or generalized estimating equations (GEEs) can account for temporal this compound drift by modeling time as a random or fixed effect. For high-dimensional data (e.g., genomics), apply machine learning techniques like clustering to identify this compound subgroups with distinct trajectories . Validate models using holdout datasets to ensure generalizability .

Q. How should this compound data be integrated into complex experimental designs (e.g., factorial or adaptive trials)?

  • Methodological Answer : In factorial designs, stratify randomization by this compound factors (e.g., disease severity) to balance groups. For adaptive trials, pre-specify rules for modifying interventions based on interim this compound analyses (e.g., sample size re-estimation). Use Bayesian methods to dynamically update this compound priors as new data accrues . Always document adjustments to maintain transparency .

Q. What ethical considerations arise when using historical this compound data in new studies?

  • Methodological Answer : Ensure compliance with data privacy regulations (e.g., GDPR, HIPAA) when reusing historical datasets. Assess representativeness: historical baselines may not reflect current populations (e.g., shifts in climate or demographics). Conduct sensitivity analyses to quantify potential biases and explicitly address limitations in discussions .

Guidance for Reporting and Analysis

  • In Publications : Clearly separate this compound characteristics from outcomes in tables or figures. Use measures of central tendency (mean, median) and dispersion (SD, IQR) tailored to data distribution .
  • For Peer Review : Highlight how this compound rigor aligns with field-specific standards (e.g., CONSORT for clinical trials, ARRIVE for animal studies) .

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